1-(2-Fluoroethoxy)-4-nitrobenzene
Overview
Description
1-(2-Fluoroethoxy)-4-nitrobenzene is an organic compound characterized by the presence of a fluoroethoxy group and a nitro group attached to a benzene ring
Preparation Methods
The synthesis of 1-(2-Fluoroethoxy)-4-nitrobenzene typically involves the reaction of 4-nitrophenol with 2-fluoroethanol in the presence of a base, such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the desired product. The general reaction scheme is as follows:
4-Nitrophenol+2-FluoroethanolK2CO3this compound
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1-(2-Fluoroethoxy)-4-nitrobenzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Oxidation: The compound can undergo oxidation reactions, although these are less common compared to reduction and substitution.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as sodium methoxide. Major products formed from these reactions include 1-(2-Aminoethoxy)-4-nitrobenzene and other substituted derivatives.
Scientific Research Applications
1-(2-Fluoroethoxy)-4-nitrobenzene has several scientific research applications:
Chemistry: It serves as a precursor for the synthesis of various fluorinated aromatic compounds, which are valuable in materials science and organic synthesis.
Biology: The compound is used in the development of fluorinated analogs of biologically active molecules, aiding in the study of their biological activity and mechanisms of action.
Medicine: It is explored for its potential use in the synthesis of pharmaceuticals, particularly those requiring fluorinated aromatic moieties for enhanced bioactivity and metabolic stability.
Industry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 1-(2-Fluoroethoxy)-4-nitrobenzene depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, influencing their activity through the presence of the fluoroethoxy and nitro groups. These interactions can modulate biochemical pathways, leading to desired therapeutic effects or biological responses.
Comparison with Similar Compounds
1-(2-Fluoroethoxy)-4-nitrobenzene can be compared with similar compounds such as:
1-(2-Fluoroethoxy)benzene: Lacks the nitro group, resulting in different chemical reactivity and applications.
4-Nitroanisole: Contains a methoxy group instead of a fluoroethoxy group, leading to variations in its chemical properties and uses.
1-(2-Fluoroethoxy)-2-nitrobenzene:
The uniqueness of this compound lies in the combination of the fluoroethoxy and nitro groups, which impart distinct chemical properties and make it suitable for specific applications in research and industry.
Properties
IUPAC Name |
1-(2-fluoroethoxy)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8FNO3/c9-5-6-13-8-3-1-7(2-4-8)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWYVXJCCZJOMEM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1[N+](=O)[O-])OCCF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8FNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70567670 | |
Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
109230-65-1 | |
Record name | 1-(2-Fluoroethoxy)-4-nitrobenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70567670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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